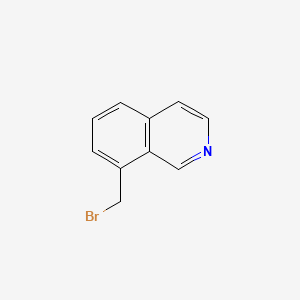

8-(Bromomethyl)isoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(Bromomethyl)isoquinoline is a condensed heterocyclic compound . It is also known as a derivative of isoquinoline .

Synthesis Analysis

Efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provide isoquinolines in excellent yields and short reaction times .Molecular Structure Analysis

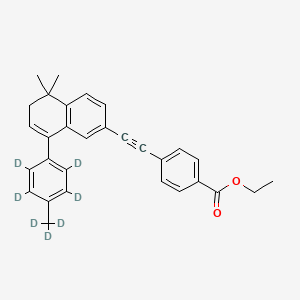

The molecular formula of 8-(Bromomethyl)isoquinoline is C10H8BrN . The molecular weight is 222.08 .Chemical Reactions Analysis

Isoquinoline synthesis involves a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization .Physical And Chemical Properties Analysis

The molecular formula of 8-(Bromomethyl)isoquinoline is C10H8BrN and the molecular weight is 222.08 .科学的研究の応用

Synthesis of Isoquinoline Derivatives

8-(Bromomethyl)isoquinoline can be used in the synthesis of isoquinoline and its derivatives . Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .

Catalyst-free Processes in Water

The compound can also be used in catalyst-free processes in water to synthesize isoquinoline . This is a more environmentally friendly method of synthesis, reducing the need for potentially harmful catalysts .

Drug Design and Development

8-(Bromomethyl)isoquinoline and its derivatives are considered as targets for the development of synthetic strategies and evaluation of biological activities . This class of aromatic compounds has a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .

Dyes Industry

Due to their application in the dyes industry, research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention of organic, bio and medicinal chemists .

Bromination of Organic Molecules

Bromoquinolines, such as 8-(Bromomethyl)isoquinoline, have become important tools for chemists as precursors for carbon-carbon bond formation to afford novel substituted quinoline derivatives . These have potential applications in the pharmaceutical and material industries .

In Silico, In Vitro, and In Vivo Evaluation

The efficacy of isoquinoline and related alkaloids, which can be synthesized using 8-(Bromomethyl)isoquinoline, has been justified in various scientific reports including in silico, in vitro, and in vivo evaluation . This has led to a slew of human clinical trials to assess the safety, pharmacokinetics, and pharmacodynamic effectiveness in a variety of viral pathologies .

作用機序

Target of Action

The primary target of 8-(Bromomethyl)isoquinoline is CD26 , also known as Dipeptidyl Peptidase-4 (DPP4) . CD26/DPP4 is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . It plays a crucial role in glucose metabolism, immune regulation, and signal transduction .

Mode of Action

8-(Bromomethyl)isoquinoline acts as an inhibitor of CD26/DPP4 . By binding to the active site of the enzyme, it prevents the enzyme from cleaving its substrates, thereby modulating the biological processes that the enzyme is involved in .

Biochemical Pathways

CD26/DPP4 is known to be involved in a variety of biological processes, including glucose metabolism, immune response, and signal transduction .

Result of Action

The inhibition of CD26/DPP4 by 8-(Bromomethyl)isoquinoline can lead to a variety of molecular and cellular effects, depending on the specific biological context. For instance, in the context of glucose metabolism, inhibition of CD26/DPP4 can lead to increased levels of incretin hormones, which stimulate insulin secretion, thereby potentially having a hypoglycemic effect .

Safety and Hazards

特性

IUPAC Name |

8-(bromomethyl)isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNMLTSJDRYDLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Bromomethyl)isoquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

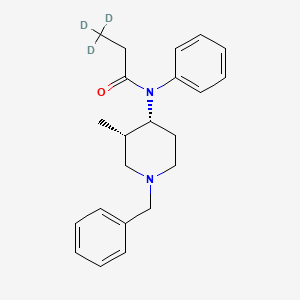

![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)

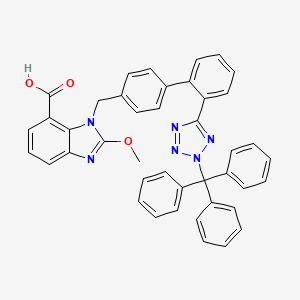

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)